Cas no 850238-33-4 (5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)

5-tert-Butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the tert-butyl group and phenyl substitution, contribute to enhanced steric and electronic properties, which may influence binding affinity and selectivity in biological systems. The pyridinylmethylamine moiety further enhances its potential as a scaffold for targeting specific receptors or enzymes. This compound is of interest for its synthetic versatility and potential utility in the development of kinase inhibitors or other small-molecule therapeutics. High purity and well-defined characterization ensure its suitability for research applications.
5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine structure
850238-33-4 structure
Product Name:5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine
CAS No:850238-33-4
MF:C23H25N5
MW:371.478104352951
CID:5420464
Update Time:2025-06-08

5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine
    • Inchi: 1S/C23H25N5/c1-16-21(17-10-6-5-7-11-17)22-26-19(23(2,3)4)14-20(28(22)27-16)25-15-18-12-8-9-13-24-18/h5-14,25H,15H2,1-4H3
    • InChI Key: GHODFTLMWOCFDA-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=CC=C3)C(C)=NN1C(NCC1=NC=CC=C1)=CC(C(C)(C)C)=N2

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Additional information on 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine

5-Tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo[1,5-a]pyrimidin-7-amine: A Comprehensive Overview

5-Tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo[1,5-a]pyrimidin-7-amine, also known by its CAS number 850238-33, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their unique structural properties and diverse biological activities. The molecule incorporates several functional groups, including a tert-butyl group, a methyl group, a phenyl ring, and a pyridine moiety, making it a complex yet intriguing structure for further exploration.

The synthesis of 5-Tert-butyl derivatives has been a focal point in recent chemical research due to their potential as building blocks in drug discovery. The integration of the tert-butyl group enhances the compound's stability and lipophilicity, which are crucial properties for pharmacokinetic optimization. Similarly, the presence of the phenyl ring introduces aromaticity and conjugation effects, further modulating the compound's electronic properties. Recent studies have highlighted the importance of such structural features in enhancing bioavailability and reducing off-target effects in therapeutic agents.

The pyridine moiety in this compound adds another layer of complexity by introducing nitrogen into the structure. This nitrogen atom can participate in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition and binding in biological systems. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds with various protein targets, paving the way for their application as inhibitors or agonists in drug development.

In terms of biological activity, N-(pyridin-2-yl) derivatives have shown promising results in anti-inflammatory and anticancer studies. The methyl group at position 2 further fine-tunes the compound's reactivity and selectivity. Recent experiments have demonstrated that this compound exhibits potent inhibitory effects against key enzymes involved in inflammatory pathways, suggesting its potential as a lead molecule for developing novel anti-inflammatory drugs.

The structural versatility of this compound also makes it an attractive candidate for material science applications. Its ability to form stable complexes with metal ions has been explored in recent studies on coordination chemistry. These complexes exhibit unique optical and electronic properties, making them suitable for applications in sensors and catalysis.

From a synthetic perspective, the construction of this compound involves multi-step reactions that highlight the principles of modern organic synthesis. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity. This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing waste generation.

In conclusion, 5-Tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo[1 strong>,< strong>5-a strong>] pyrimidin-7-amine strong>(CAS No: 850238–33–4) represents a cutting-edge molecule with multifaceted applications across chemistry and biology. Its intricate structure and diverse functional groups make it an invaluable tool for advancing research in drug discovery, material science, and beyond. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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